molecular formula C8H13BrClN3 B2676963 4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride CAS No. 1263378-44-4

4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride

Cat. No.: B2676963
CAS No.: 1263378-44-4
M. Wt: 266.57
InChI Key: RBJLNKMZSVRCTB-UHFFFAOYSA-N
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Description

“4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride” is a chemical compound with the CAS Number: 1263378-44-4 . It has a molecular weight of 266.57 and its molecular formula is C8H13BrClN3 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12BrN3.ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;/h5-6,8,10H,1-4H2;1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is a white solid . It has a molecular weight of 266.57 and its molecular formula is C8H13BrClN3 .

Scientific Research Applications

Cannabinoid Receptor Antagonists

A study conducted by Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. The research highlighted the importance of specific structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. The study's findings could contribute to the development of compounds that antagonize the harmful side effects of cannabinoids and cannabimimetic agents, showcasing a therapeutic potential in the modulation of the endocannabinoid system (Lan et al., 1999).

Adenosine Receptor Antagonists

Baraldi et al. (2012) focused on the synthesis and characterization of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. This study addressed the issue of low water solubility associated with this class of compounds by introducing a 1-(substituted)piperidin-4-yl ring, resulting in stable, water-soluble salts at physiological pH. Such compounds could be beneficial for developing new therapeutics targeting adenosine receptors, with implications for treating various diseases, including cardiovascular disorders and cancer (Baraldi et al., 2012).

Synthesis and Structural Characterization

The synthesis and biological activity of 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide were detailed by Li et al. (2015). This study showcased the compound's fungicidal and antiviral activities against tobacco mosaic virus, highlighting its potential as a lead compound for further development in agricultural and pharmaceutical applications (Li et al., 2015).

Key Intermediate in Drug Synthesis

Fussell et al. (2012) reported a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, a drug used for treating non-small cell lung cancer. The scalable process described by Fussell and colleagues demonstrates the importance of this compound in the pharmaceutical industry for producing clinically significant medications (Fussell et al., 2012).

Safety and Hazards

The safety information and MSDS for “4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride” can be found on the product link provided by the manufacturer .

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3.ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;/h5-6,8,10H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJLNKMZSVRCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4-(4-Bromo-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (1 g, 3. mmol) in ETOAc (4 ml) was added sat. ETOAc in HCl (5 ml) and the reaction mixture stirred at room temperature for 2 h. The solvent removed in vacuo and re-evaporated with toluene to give the product (0.68 g), which was used without further purification MS: [M+H]+=230
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

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